![molecular formula C10H21NO4Si B14224193 3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 820252-11-7](/img/structure/B14224193.png)
3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane is a silane-based compound with the molecular formula C10H21NO4Si. It is known for its unique structure, which includes a bicyclic ring system and a trimethoxysilyl group. This compound is commonly used as a coupling agent and adhesion promoter in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane typically involves the reaction of 3,4-epoxycyclohexylmethyltrimethoxysilane with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Epoxide Ring Opening: The epoxide ring in the bicyclic system can undergo nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Epoxide Ring Opening: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis and Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Functionalizes surfaces for biomolecule attachment in biosensors and diagnostic devices.
Medicine: Potential use in drug delivery systems due to its ability to modify surfaces and improve biocompatibility.
Industry: Enhances the properties of composites, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, promoting adhesion between different materials. The epoxide ring can also undergo nucleophilic attack, leading to functionalization of surfaces .
Comparación Con Compuestos Similares
Similar Compounds
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- (3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl-trimethoxysilane
Uniqueness
3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane is unique due to its bicyclic structure and the presence of both an epoxide ring and a trimethoxysilyl group. This combination allows it to undergo a variety of chemical reactions and makes it highly versatile for different applications .
Propiedades
Número CAS |
820252-11-7 |
|---|---|
Fórmula molecular |
C10H21NO4Si |
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
trimethoxy-[2-(7-oxa-3-azabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C10H21NO4Si/c1-12-16(13-2,14-3)7-6-11-5-4-9-10(8-11)15-9/h9-10H,4-8H2,1-3H3 |
Clave InChI |
QWIOBBSXNMWKAW-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCN1CCC2C(C1)O2)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)

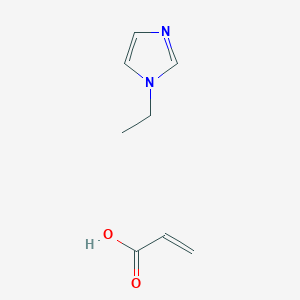
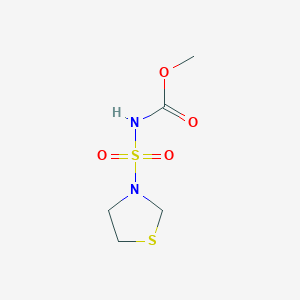
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene](/img/structure/B14224130.png)
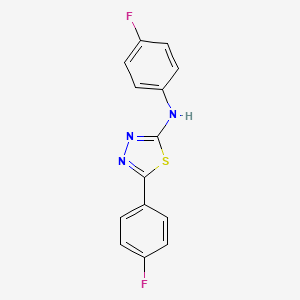
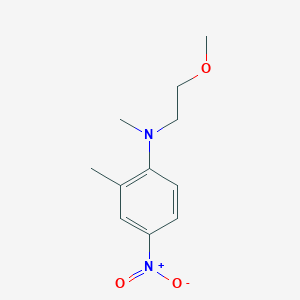
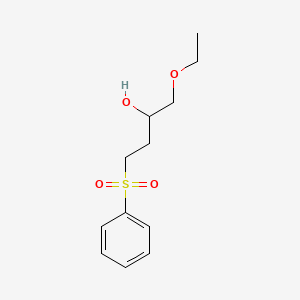
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
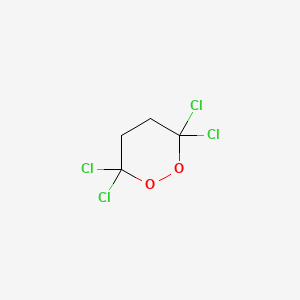
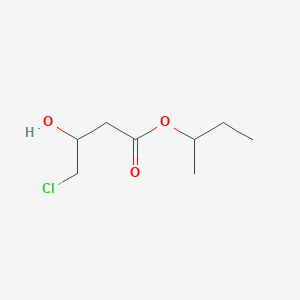
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
